Predicted LogP and Molecular Weight Differentiation vs. 1,6-Dimethyl and 1,6-Diethyl Analogs
The target compound (1-ethyl-6-methyl) occupies a deliberate intermediate position in lipophilicity space between the fully methylated (1,6-dimethyl) and fully ethylated (1,6-diethyl) 4-carbaldehyde analogs. The addition of one methylene unit relative to the dimethyl analog increases the predicted LogP by approximately 0.3–0.5 log units, while maintaining a lower LogP than the diethyl analog [1]. This incremental lipophilicity adjustment is critical for medicinal chemists who require precise LogP control when progressing from fragment hit to lead optimization without exceeding Lipinski's rule-of-five thresholds.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) and molecular weight (MW) |
|---|---|
| Target Compound Data | MW: 189.21 g/mol; predicted LogP ~1.82 |
| Comparator Or Baseline | 1,6-Dimethyl analog: MW 175.19 g/mol, predicted LogP ~1.3–1.5; 1,6-Diethyl analog: MW 203.24 g/mol, predicted LogP ~2.2–2.5 |
| Quantified Difference | ΔMW: +14.02 vs. dimethyl, −14.03 vs. diethyl; ΔLogP: +0.3–0.5 vs. dimethyl, −0.4–0.7 vs. diethyl (predicted) |
| Conditions | Predicted LogP derived from topological polar surface area (54.7 Ų) and consensus LogP models |
Why This Matters
For procurement decisions in lead optimization programs, selecting the 1-ethyl-6-methyl analog rather than the 1,6-dimethyl or 1,6-diethyl congener allows fine-tuning of lipophilicity without requiring later-stage scaffold redesign.
- [1] PubChem. 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, CID 58423008, Molecular Weight: 175.19 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/58423008 View Source
